
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
Vue d'ensemble
Description
AKR1C3-IN-1 est un inhibiteur puissant et hautement sélectif de l'enzyme aldo-céto réductase de la famille 1, membre C3 (AKR1C3). Cette enzyme joue un rôle crucial dans le métabolisme des stéroïdes, notamment la conversion des androgènes faibles en androgènes puissants, et est impliquée dans divers cancers, en particulier le cancer de la prostate .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'AKR1C3-IN-1 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions subséquentes. La voie de synthèse commence généralement par la préparation d'une structure de base, suivie de modifications de groupe fonctionnel pour améliorer la sélectivité et la puissance. Les réactifs courants utilisés dans ces réactions comprennent des solvants organiques comme le diméthylsulfoxyde (DMSO), des catalyseurs et divers acides et bases .
Méthodes de production industrielle
La production industrielle de l'AKR1C3-IN-1 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l'utilisation de réacteurs automatisés, de systèmes à flux continu et de mesures strictes de contrôle de la qualité pour maintenir la cohérence et l'efficacité .
Analyse Des Réactions Chimiques
Types de réactions
L'AKR1C3-IN-1 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Conversion des alcools en cétones ou en aldéhydes.
Réduction : Conversion des cétones ou des aldéhydes en alcools.
Substitution : Remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers acides et bases. Les conditions de réaction impliquent généralement des températures contrôlées, des niveaux de pH et des systèmes de solvants pour garantir des vitesses de réaction et une formation de produit optimales .
Principaux produits formés
Les principaux produits formés par ces réactions comprennent divers dérivés stéroïdiens, qui sont essentiels pour étudier le rôle de l'enzyme dans le métabolisme des stéroïdes et ses implications dans le cancer .
Applications de la recherche scientifique
L'AKR1C3-IN-1 a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier le rôle de l'enzyme dans le métabolisme des stéroïdes.
Biologie : Aide à comprendre la fonction de l'enzyme dans divers processus biologiques.
Médecine : Étudié pour son potentiel dans le traitement des cancers, en particulier le cancer de la prostate, en inhibant l'activité de l'enzyme.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant l'AKR1C3.
Mécanisme d'action
L'AKR1C3-IN-1 exerce ses effets en se liant au site actif de l'enzyme AKR1C3, inhibant ainsi son activité. Cette inhibition empêche la conversion des androgènes faibles en androgènes puissants, ce qui est crucial dans la progression de certains cancers. Les cibles moléculaires impliquées comprennent la voie de signalisation du récepteur des androgènes, qui est réactivée dans le cancer de la prostate résistant à la castration .
Applications De Recherche Scientifique
Cancer Treatment
The most notable application of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid is in cancer therapy. Its selective inhibition of AKR1C3 contributes to reduced tumor growth and improved outcomes in preclinical models of breast and prostate cancer. The compound's ability to modulate steroid metabolism is particularly relevant, as AKR1C3 plays a crucial role in converting inactive steroid precursors into active forms that promote tumorigenesis .
Other Potential Applications
Beyond oncology, there are indications that this compound may also have applications in treating other conditions influenced by steroid metabolism, such as certain hormonal disorders. Its structural attributes allow for modifications that could enhance selectivity and potency against different isoforms or related targets .
High-Throughput Screening Studies
In a significant study published in PubMed, researchers conducted high-throughput screening to identify inhibitors of AKR1C3. This compound emerged as a lead compound due to its potent inhibitory effects at low concentrations (sub-nanomolar levels). The study also highlighted structure-activity relationship (SAR) investigations that revealed critical positioning for the carboxylate group and the importance of small substituents on the dihydroisoquinoline for enhancing potency .
Synthesis and Derivatives
Research has also focused on synthesizing derivatives of this compound to explore their biological activities further. For instance, modifications to the sulfonamide or alterations in the benzoic acid moiety have been investigated for their effects on enzyme inhibition and cellular activity. These studies aim to develop more effective therapeutic agents with improved pharmacokinetic properties .
Mécanisme D'action
AKR1C3-IN-1 exerts its effects by binding to the active site of the enzyme AKR1C3, thereby inhibiting its activity. This inhibition prevents the conversion of weak androgens to potent androgens, which is crucial in the progression of certain cancers. The molecular targets involved include the androgen receptor signaling pathway, which is reactivated in castration-resistant prostate cancer .
Comparaison Avec Des Composés Similaires
L'AKR1C3-IN-1 est comparé à d'autres composés similaires, tels que la stylopine et divers analogues de l'indométacine. Ces composés inhibent également l'AKR1C3 mais diffèrent par leur sélectivité et leur puissance. L'AKR1C3-IN-1 est unique en raison de sa haute sélectivité et de sa puissance, ce qui en fait un candidat prometteur pour le développement thérapeutique .
Liste de composés similaires
- Stylopine
- Analogues de l'indométacine
- Anti-inflammatoires non stéroïdiens (AINS)
- Flavonoïdes
- Cyclopentanes
Activité Biologique
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid is a compound that has garnered attention for its potent biological activity, particularly as an inhibitor of the enzyme aldo-keto reductase AKR1C3. This enzyme plays a significant role in steroid metabolism and has been implicated in various cancers, including breast and prostate cancer. Understanding the biological activity of this compound is essential for its potential therapeutic applications.
The compound acts as a highly selective inhibitor of AKR1C3, with a reported potency in the low nanomolar range. The mechanism involves the binding of the carboxylate group of the compound to the oxyanion hole of the enzyme, while the sulfonamide moiety facilitates correct orientation for binding within a hydrophobic pocket adjacent to the active site. Structure-activity relationship (SAR) studies indicate that modifications to both the sulfonamide and dihydroisoquinoline components can enhance potency, with specific stereoisomers demonstrating improved efficacy .
Inhibition Studies
A high-throughput screening identified this compound as a potent inhibitor of AKR1C3. The selectivity of this compound is notable, showing a 1500-fold preference for AKR1C3 over other isoforms. In vitro studies demonstrated that small modifications to the dihydroisoquinoline structure could yield compounds with significantly enhanced inhibitory activity .
Cellular Activity
The cellular potency of this compound was evaluated through assays measuring its ability to inhibit AKR1C3-mediated metabolism of various substrates. Results indicated that amide analogues exhibited greater efficacy than predicted by enzymatic assays alone, suggesting complex interactions within cellular environments that enhance biological activity .
Data Summary
The following table summarizes key properties and findings related to this compound:
Property | Details |
---|---|
Molecular Formula | C₁₆H₁₅N₁O₄S |
CAS Number | 327092-81-9 |
Molecular Weight | 317.36 g/mol |
Inhibition Potency | Low nM range |
Selectivity Ratio | 1500-fold for AKR1C3 over other isoforms |
Key Structural Features | Carboxylate group, sulfonamide linkage |
Therapeutic Implications | Potential treatment for breast and prostate cancer |
Case Studies
Several studies have explored the implications of inhibiting AKR1C3 in cancer therapy:
- Breast Cancer Models : In preclinical models, inhibition of AKR1C3 resulted in reduced tumor growth and altered steroid hormone metabolism, indicating potential benefits in managing hormone-responsive cancers .
- Prostate Cancer Research : Similar findings were noted in prostate cancer studies where AKR1C3 inhibition led to decreased cell proliferation and increased apoptosis in cancerous cells .
Propriétés
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c18-16(19)13-6-3-7-15(10-13)22(20,21)17-9-8-12-4-1-2-5-14(12)11-17/h1-7,10H,8-9,11H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVIUMKHTXKKOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351900 | |
Record name | 3-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643309 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
327092-81-9 | |
Record name | 3-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid a promising lead compound for AKR1C3 inhibition?
A1: This compound exhibits potent inhibitory activity against AKR1C3 in the low nanomolar range []. Importantly, it displays high selectivity for AKR1C3, demonstrating a 1500-fold preference over other isoforms []. This selectivity makes it an attractive starting point for drug development, as it could minimize potential side effects arising from off-target interactions.
Q2: How does this compound interact with AKR1C3 at the molecular level?
A2: Crystal structure studies have revealed the specific interactions responsible for its inhibitory activity []. The carboxylate group of the compound occupies the oxyanion hole within the enzyme's active site. Simultaneously, the sulfonamide moiety adopts a specific conformation that allows the dihydroisoquinoline ring to bind within an adjacent hydrophobic pocket []. This dual-site binding contributes significantly to the compound's potency and selectivity.
Q3: What structural modifications of this compound were explored, and how did they impact its inhibitory activity?
A3: Structure-activity relationship (SAR) studies investigated various modifications to the parent compound []. These studies highlighted the importance of the carboxylate group's position for potent inhibition, although bioisosteric replacements like acid isosteres and amides were tolerated []. Interestingly, incorporating small substituents on the dihydroisoquinoline ring further enhanced inhibitory potency []. A series of "reverse sulfonamides" revealed a 12-fold preference for the R stereoisomer in terms of activity []. These findings provide valuable insights for optimizing this class of inhibitors for improved potency and selectivity.
Q4: Beyond direct enzyme inhibition, did this compound demonstrate cellular activity?
A4: Yes, the compound effectively inhibited AKR1C3 activity in a cellular context. Researchers measured this inhibition by monitoring the compound's ability to block AKR1C3-mediated metabolism of a known dinitrobenzamide substrate []. While a general correlation existed between enzyme and cellular activity, amide analogs surprisingly displayed greater efficacy in the cellular assay compared to their predicted activity based solely on enzyme inhibition data []. This discrepancy underscores the importance of evaluating compounds in cellular systems to gain a more comprehensive understanding of their overall efficacy and potential for therapeutic development.
Q5: Why is understanding the induction of AKR1C1 relevant in the context of PAH metabolism and carcinogenesis?
A5: Research indicates that exposure to polycyclic aromatic hydrocarbons (PAHs) can lead to the induction of AKR1C1 []. This enzyme converts PAH trans-dihydrodiols (proximate carcinogens) into reactive and redox-active ortho-quinones []. The concern arises because these ortho-quinones can generate reactive oxygen species (ROS), which have been implicated in both tumor initiation and promotion []. Therefore, the induction of AKR1C1 by PAHs could potentially create a vicious cycle, amplifying ROS production and thereby contributing to PAH carcinogenesis [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.